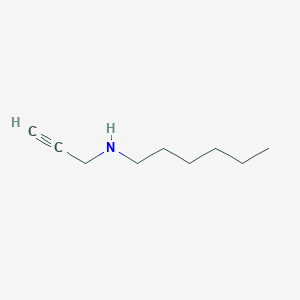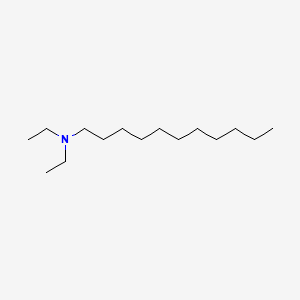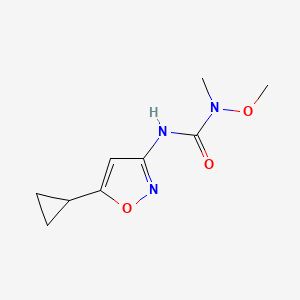![molecular formula C20H38O4 B14635971 methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate CAS No. 57154-54-8](/img/structure/B14635971.png)
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate is a chemical compound known for its unique structure and properties It is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an octyl group, which is an eight-carbon alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The dioxolane ring is introduced through a subsequent reaction involving the appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultrasonic transesterification has been explored to improve reaction rates and reduce the need for excess reagents . This method involves the application of ultrasonic waves to create intense shear forces and thermal energy, which accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Octanoic acid and methanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biolubricant due to its unique physicochemical properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of octanoic acid and methanol . In oxidation and reduction reactions, the compound undergoes electron transfer processes that result in the formation of oxidized or reduced products.
Comparison with Similar Compounds
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can be compared with other esters such as:
Methyl octanoate: Similar in structure but lacks the dioxolane ring, making it less complex and with different physicochemical properties.
Ethyl acetate: A simpler ester with a shorter alkyl chain and no ring structure, commonly used as a solvent.
Methyl butyrate: Another ester with a shorter alkyl chain, known for its fruity odor and use in flavorings.
The presence of the dioxolane ring and the longer octyl chain in this compound makes it unique and provides it with distinct properties that are valuable in various applications.
Properties
CAS No. |
57154-54-8 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-8-11-14-18-19(24-17-23-18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |
InChI Key |
WYWHRJXYHSPGJI-OALUTQOASA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](OCO1)CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1C(OCO1)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

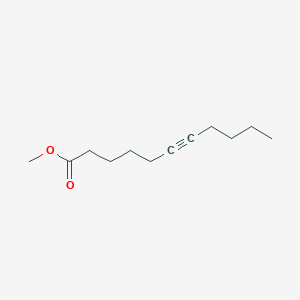
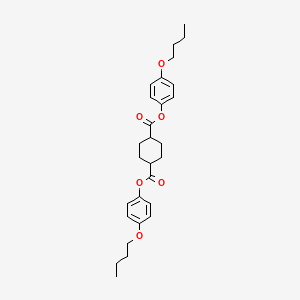
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
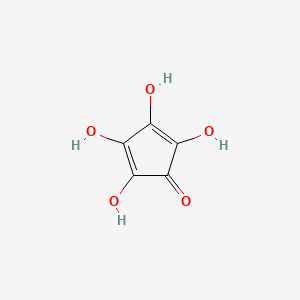
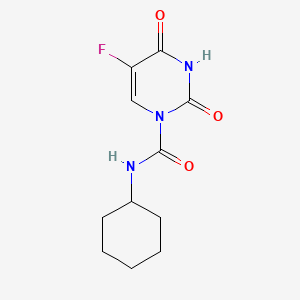
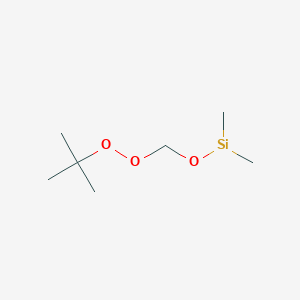
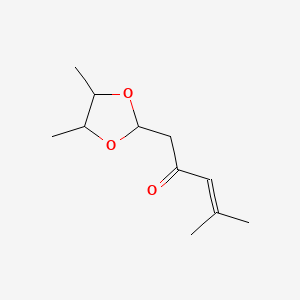
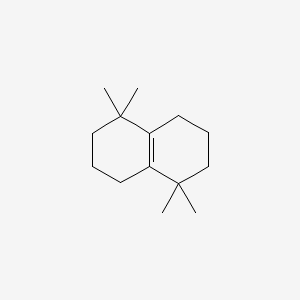
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
